3,5-dimethoxy-N-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Materials Science
Aniline and its derivatives are fundamental pillars of organic chemistry and materials science. wikipedia.orgbloomtechz.comsci-hub.secolab.ws As primary aromatic amines, they serve as versatile precursors for a vast array of more complex molecules. bloomtechz.com The amino group attached to the aromatic ring is highly reactive, enabling a multitude of chemical reactions such as diazotization, acylation, alkylation, and sulfonation. bloomtechz.com These reactions are instrumental in the synthesis of a wide range of organic compounds, including dyes, pigments, pharmaceuticals, polymers, and agrochemicals. wikipedia.orgbloomtechz.comopenaccessjournals.com
In materials science, aniline derivatives are crucial for the development of advanced materials. sci-hub.se They are key components in the manufacture of polyurethanes and rubber processing chemicals, where they can function as antioxidants. wikipedia.org Furthermore, the electronic properties of aniline derivatives, which can be tuned by the presence of various substituents, make them suitable for applications in semiconducting materials. sci-hub.se The ability of the amino group to form hydrogen bonds also plays a significant role in crystal engineering and the formation of supramolecular structures. sci-hub.seresearchgate.net
Overview of the Compound's Role in Contemporary Chemical Investigations
3,5-Dimethoxy-N-methylaniline is emerging as a significant player in contemporary chemical research. It serves as a valuable intermediate and building block in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of spiroindolenines through a one-pot multistep process mediated by visible light. beilstein-journals.org The compound's structure also makes it a subject of study in the development of new synthetic methodologies. A notable example is the Ru(II)-catalyzed N-methylation of amines using methanol (B129727) as a C1 source, where this compound was synthesized as a product. acs.org
Furthermore, its derivatives have been investigated for their potential applications in medicinal chemistry and materials science. The dimethoxy substitution pattern on the aniline ring influences the electronic and steric properties of the molecule, making it a useful scaffold for creating novel compounds with specific functionalities.
Scope and Academic Research Objectives
The primary academic research objectives surrounding this compound focus on several key areas. A major goal is the development of efficient and selective synthetic routes to the compound itself and its derivatives. acs.orgacs.org Researchers are also keenly interested in exploring its reactivity and utility as a precursor in the synthesis of a diverse range of organic molecules, including heterocyclic compounds and other functionalized anilines. rsc.orgcaltech.edu
Another significant area of investigation is the exploration of the properties and potential applications of molecules derived from this compound. This includes the synthesis of novel materials with interesting optical or electronic properties and the development of new pharmaceutical agents. rsc.org Spectroscopic and structural analysis of this compound and its derivatives provides fundamental data that underpins these research efforts. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | cymitquimica.com |
| Molecular Weight | 167.2 g/mol | cymitquimica.com |
| Appearance | Colorless oil | acs.org |
| Synonyms | 3,5-Dimethoxy-N-methylbenzeneamine, N-Methyl-3,5-dimethoxyaniline | cymitquimica.com |
Interactive Data Table: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃, ppm) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 5.93 (s, 1H), 5.84 (s, 2H), 3.79 (s, 6H), 2.83 (s, 3H) acs.org | δ 161.8, 151.4, 91.2, 89.5, 55.2, 30.7 acs.org |
Structure
3D Structure
Properties
CAS No. |
118684-17-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,5-dimethoxy-N-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6,10H,1-3H3 |
InChI Key |
DZJRIEASIKLRQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Catalytic N-Methylation Strategies for Aniline (B41778) Derivatives
The direct N-methylation of anilines using a simple C1 source like methanol (B129727) has become a significant area of research, driven by the principles of green and atom-economical chemistry. This transformation often relies on a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the stored hydrogen to yield the methylated amine, with water as the sole byproduct. nih.govacs.orgresearchgate.net
Transition Metal-Catalyzed Approaches (e.g., Ru(II)-catalyzed, Ni-catalyzed)
Transition metal complexes are highly effective for catalyzing the N-methylation of anilines with methanol. Ruthenium and iridium-based catalysts are among the most active and well-studied. acs.org
Ruthenium(II)-Catalyzed Systems: Ruthenium complexes, particularly Ru(II) half-sandwich and cyclometalated complexes, have been extensively developed for this transformation. rsc.orgrsc.org For instance, a (DPEPhos)RuCl₂PPh₃ complex has demonstrated high efficiency, catalyzing the N-methylation of various anilines at 140 °C with a low catalyst loading (0.5 mol%) and a weak base like cesium carbonate (Cs₂CO₃). nih.govacs.orgnih.gov The reaction mechanism is proposed to proceed via a Ru-H intermediate formed through β-hydride elimination from a ruthenium-methoxide species. acs.org Other effective ruthenium catalysts include those with N-heterocyclic carbene (NHC)-amine ligands and cyclometalated structures, which can operate under mild conditions (e.g., 60 °C). rsc.orgrsc.org
Nickel-Catalyzed Systems: While noble metals like ruthenium and iridium are highly efficient, research has also explored more earth-abundant first-row transition metals such as nickel. Heterogeneous nickel catalysts have been developed for the selective mono-N-methylation of anilines with methanol. researchgate.net These systems offer the advantage of easier catalyst recovery and reuse. For example, studies on Ni-based catalysts have investigated the reaction conditions required to achieve high selectivity for the mono-methylated product, as the formation of di-methylated amines is a common challenge. researchgate.net
The table below summarizes representative catalyst systems for the N-methylation of aniline, the parent compound for this class of reactions.
Table 1: Comparison of Catalytic Systems for N-Methylation of Aniline with Methanol
| Catalyst System | Base | Temperature (°C) | Time (h) | Conversion/Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 | 12 | 97% Yield | N/A | nih.gov |
| Cyclometalated Ru-complex 9 | NaOH | 60 | 22 | 99% Conversion | >99% | rsc.org |
| NHC-Ir Coordination Assembly | Cs₂CO₃ | 110 | 5 | >99% Yield | >99% | acs.org |
| Commercial 10% Pd/C | t-BuOK | 130 | 24 | 95% Yield | Mono-N-methyl | sci-hub.se |
| Heterogeneous Ni Catalyst | NaOH | 160 | 16 | 99.9% Conversion | 97.4% | researchgate.net |
Methanol as a C1 Source in N-Methylation Reactions
Methanol is an ideal C1 source for N-methylation due to its low cost, high availability, and low toxicity compared to traditional methylating agents like methyl halides or dimethyl sulfate (B86663). nih.govsci-hub.se Its use in "borrowing hydrogen" reactions is highly atom-economical, producing only water as a byproduct. nih.govorganic-chemistry.org The process involves the catalyst facilitating the dehydrogenation of methanol to formaldehyde (B43269) in situ. acs.orgacs.org This is followed by the condensation of formaldehyde with the amine to form an imine (or methanimine), which is then hydrogenated by the catalyst using the initially "borrowed" hydrogen. acs.orgorganic-chemistry.org The primary challenge in this methodology is the energy required for methanol dehydrogenation, which is why efficient catalysts are crucial. acs.org
Synthesis via Precursor Modification
An alternative to direct methylation is the synthesis of 3,5-dimethoxy-N-methylaniline through the modification of readily available precursors, primarily 3,5-dimethoxyaniline (B133145). This compound serves as a versatile building block in various synthetic sequences. biosynth.com
Derivatization Reactions of 3,5-Dimethoxyaniline
3,5-Dimethoxyaniline can undergo various chemical transformations, showcasing its utility as a synthetic intermediate. biosynth.com These reactions can be used to build molecular complexity before or after the N-methylation step.
Acylation: The amino group can be readily acylated. For example, reaction with acetic anhydride (B1165640) in toluene (B28343) yields N-(3,5-dimethoxyphenyl)acetamide with high efficiency.
Friedel-Crafts Alkylation: The electron-rich nature of the 3,5-dimethoxyaniline ring allows it to undergo regioselective Friedel-Crafts alkylation. Reaction with various aromatic aldehydes in the presence of trifluoroacetic acid and a reducing agent like triethylsilane produces para-alkylated 3,5-dimethoxyanilines. researchgate.net
Reductive Amination: 3,5-Dimethoxyaniline can be used in reductive amination protocols to form more complex secondary or tertiary amines. For example, reaction with benzaldehyde (B42025) and a reducing agent can yield N-benzyl-3,5-dimethoxyaniline. caltech.edu
These derivatization reactions highlight the synthetic flexibility of the 3,5-dimethoxyaniline scaffold, which allows for its incorporation into a wide range of target molecules. biosynth.comresearchgate.net
Multi-step Synthetic Sequences Incorporating the Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl moiety is a structural feature in various complex molecules and synthetic intermediates. Multi-step syntheses often leverage precursors like 3,5-dimethoxyaniline or related compounds.
One notable strategy involves the Birch reductive alkylation (BRA) of biaryls containing a 3,5-dimethoxyphenyl unit. Such sequences produce substituted cyclohexa-1,4-dienes, which are valuable intermediates for synthesizing natural products like alkaloids. orgsyn.org Another example is the use of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone, in a three-step synthesis to produce thiophene-substituted pyrazoles, which are of interest in medicinal chemistry. researchgate.net These synthetic routes underscore the importance of the dimethoxyphenyl group as a core structural element in the construction of complex molecular architectures.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being approached through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional N-methylation methods often rely on toxic reagents like dimethyl sulfate or methyl iodide, which produce significant waste. acs.org In contrast, modern synthetic strategies focus on atom economy, the use of renewable resources, and catalytic processes to create more sustainable pathways. researchgate.netnih.gov
A prominent green approach for the N-methylation of anilines, including the synthesis of this compound, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. acs.orgresearchgate.netnih.gov This method utilizes methanol, a renewable and low-cost C1 building block, as the methylating agent, with water being the only byproduct, thus adhering to the principles of atom economy and prevention of waste. researchgate.netnih.gov This process typically involves a transition-metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The catalyst, which had borrowed hydrogen from the alcohol, then reduces the imine to the desired N-methylated amine and is regenerated in the process.
Various transition-metal catalysts, including those based on iridium, ruthenium, and manganese, have been developed for this purpose. acs.orgnih.govresearchgate.net These catalysts are often effective at low loadings and can be recycled and reused, further enhancing the green credentials of the synthesis. researchgate.netacs.org The use of methanol as a methylating agent is particularly advantageous due to its low price and eco-friendliness compared to traditional, more toxic C1 sources like formaldehyde or formic acid. researchgate.net
Another sustainable route involves the use of carbon dioxide (CO₂) and hydrogen (H₂) for the N-methylation of anilines. smolecule.comuni-muenchen.de This method utilizes CO₂, a greenhouse gas, as a renewable C1 source, contributing to carbon capture and utilization strategies. Catalytic systems, often involving metals like silver or cobalt, facilitate this transformation under relatively mild conditions. smolecule.comuni-muenchen.de
Furthermore, research into solvent-free reaction conditions or the use of environmentally benign solvents like water is an active area of investigation to further minimize the environmental impact of the synthesis of this compound and related compounds. smolecule.comrsc.org While some methods have been explored, challenges remain, such as the unsuccessful N-methylation of highly activated benzene (B151609) rings like 3,5-dimethoxyaniline derivatives under certain mechanochemical (solvent-free) conditions. researchgate.net
Detailed Research Findings
Recent research has demonstrated the successful application of green catalytic systems for the synthesis of this compound. A notable study utilized a ruthenium(II) catalyst, specifically (DPEPhos)RuCl₂PPh₃, for the N-methylation of various amines with methanol under weak base conditions. nih.govacs.org In the case of 3,5-dimethoxyaniline, this method yielded the desired product, this compound, in a high yield of 97%. nih.govacs.org The reaction was carried out using a low catalyst loading of 0.5 mol % in the presence of cesium carbonate (Cs₂CO₃) as a weak base, with methanol serving as both the solvent and the methylating agent. nih.govacs.org This system showcases a high degree of functional group tolerance and represents an efficient and cleaner alternative to traditional methods. nih.gov
Another approach has focused on manganese-catalyzed N-methylation of nitroarenes using methanol. acs.org This method allows for the direct synthesis of N-methylated anilines from their corresponding nitro compounds in a tandem reaction, which is highly selective and avoids the formation of side products. acs.org While this study did not specifically report the synthesis of this compound, it provides a promising green route for a range of alkylated aniline derivatives. acs.org
The use of solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) complexes, has also been explored for the selective N-monomethylation of anilines with methanol. researchgate.netacs.org These catalysts have demonstrated high efficiency, broad substrate scope, and excellent recyclability, being able to be reused more than 20 times without a significant loss of activity. researchgate.netacs.org This highlights the potential for developing robust and sustainable industrial processes.
The following interactive data table summarizes the findings from a key study on the Ru(II)-catalyzed N-methylation of 3,5-dimethoxyaniline.
| Reactant | Catalyst | Base | Methylating Agent/Solvent | Temperature | Time | Yield of this compound | Reference |
| 3,5-Dimethoxyaniline | (DPEPhos)RuCl₂PPh₃ (0.5 mol %) | Cs₂CO₃ (0.5 equiv) | Methanol | 120 °C | 12 h | 97% | nih.gov, acs.org |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound. High-resolution 1D and 2D NMR experiments offer detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within the 3,5-dimethoxy-N-methylaniline molecule.
High-Resolution ¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides precise information about the number of different types of protons and their immediate electronic environment. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound displays distinct signals corresponding to the aromatic, methoxy (B1213986), and N-methyl protons. researchgate.net
The aromatic region is particularly revealing. Due to the symmetrical substitution on the benzene (B151609) ring, two signals are observed. A singlet at approximately 5.93 ppm corresponds to the single proton at the C4 position, which is situated between the two electron-donating methoxy groups. researchgate.net Another singlet appears further upfield at around 5.84 ppm, integrating to two protons, which represents the equivalent protons at the C2 and C6 positions. researchgate.net The significant upfield shift of these aromatic protons is a direct consequence of the strong shielding effect from the three electron-donating substituents (two methoxy groups and one N-methylamino group).
The spectrum is also characterized by two sharp singlets in the aliphatic region. A singlet integrating to six protons at 3.79 ppm is assigned to the chemically equivalent protons of the two methoxy (-OCH₃) groups. researchgate.net The N-methyl (-NCH₃) group protons appear as a singlet at 2.83 ppm. researchgate.net The N-H proton of the secondary amine often appears as a broad singlet, its chemical shift being variable and dependent on concentration and solvent.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.93 | Singlet | 1H | Ar-H (C4) |
| 5.84 | Singlet | 2H | Ar-H (C2, C6) |
| 3.79 | Singlet | 6H | -OCH₃ |
| 2.83 | Singlet | 3H | N-CH₃ |
Carbon-13 NMR Spectroscopy for Carbon Framework Determination
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of non-equivalent carbon atoms and information about their chemical nature. The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows six distinct signals, confirming the molecular symmetry. researchgate.net
The carbon atoms attached to the electronegative oxygen and nitrogen atoms are the most deshielded. The signal at 161.8 ppm is assigned to the two equivalent aromatic carbons (C3 and C5) bonded to the methoxy groups. The aromatic carbon bonded to the nitrogen (C1) appears at 151.4 ppm. researchgate.net The methoxy group carbons themselves are found at 55.2 ppm. researchgate.net
Conversely, the aromatic carbons bearing hydrogen atoms are significantly shielded. The signals at 91.2 ppm and 89.5 ppm are assigned to the C2/C6 and C4 carbons, respectively. researchgate.net The upfield position of these carbons is characteristic of a benzene ring heavily substituted with electron-donating groups. Finally, the N-methyl carbon gives rise to a signal at 30.7 ppm. researchgate.net
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
| 161.8 | C3, C5 (Ar C-O) |
| 151.4 | C1 (Ar C-N) |
| 91.2 | C2, C6 (Ar C-H) |
| 89.5 | C4 (Ar C-H) |
| 55.2 | -OCH₃ |
| 30.7 | N-CH₃ |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in confirming the precise connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks in the aromatic region since all aromatic protons are singlets and not coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show clear correlations between the proton signal at 5.93 ppm and the carbon signal at 89.5 ppm (C4), the proton signal at 5.84 ppm and the carbon signal at 91.2 ppm (C2/C6), the methoxy protons at 3.79 ppm and the methoxy carbon at 55.2 ppm, and the N-methyl protons at 2.83 ppm with the N-methyl carbon at 30.7 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:
The N-methyl protons (2.83 ppm) correlating to the C1 carbon (151.4 ppm) and the C2/C6 carbons (91.2 ppm).
The methoxy protons (3.79 ppm) correlating to the C3/C5 carbons (161.8 ppm).
The aromatic proton at C4 (5.93 ppm) correlating to the C2/C6 carbons (91.2 ppm) and the C3/C5 carbons (161.8 ppm).
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy of Key Functional Groups
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Based on data from related compounds like N-methylaniline and 3,5-dimethoxyaniline (B133145), the following peaks are expected. researchgate.netresearchgate.netmdpi.com
A distinct, sharp peak around 3410 cm⁻¹ is attributable to the N-H stretching vibration of the secondary amine. researchgate.net The C-H stretching vibrations of the aromatic ring appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups are found just below 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1610-1450 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages are prominent, typically observed near 1205 cm⁻¹ and 1065 cm⁻¹, respectively. The C-N stretching vibration usually appears in the 1340-1250 cm⁻¹ range.
Interactive FT-IR Data Table for this compound (Expected Frequencies)
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3410 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2990-2830 | Aliphatic C-H Stretch |
| ~1610, 1500 | Aromatic C=C Stretch |
| ~1205 | Asymmetric C-O-C Stretch |
| ~1065 | Symmetric C-O-C Stretch |
| ~800 | Ortho-substituted benzene ring |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. Non-polar, symmetric vibrations often produce strong Raman signals whereas they may be weak or absent in the IR spectrum.
For this compound, the most intense Raman bands are expected to arise from the vibrations of the aromatic ring. lmaleidykla.lt A strong band near 1620 cm⁻¹ associated with benzene ring stretching is characteristic. lmaleidykla.lt Other vibrations such as the symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, would also be prominent. The C-O and C-N stretching vibrations would also be observable, complementing the FT-IR data for a full vibrational analysis. Studies on N-methylaniline have demonstrated that Raman spectroscopy is a powerful tool for analyzing the molecular structure and can be used for kinetic studies of reactions involving this functional group. ebi.ac.ukresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in confirming the molecular weight of a compound and provides clues about its structure through the analysis of fragmentation patterns.
For this compound, mass spectrometry confirms its molecular formula as C9H13NO2 with a monoisotopic mass of 167.09464 Da. uni.lu The fragmentation of aromatic compounds like N-methylaniline derivatives in a mass spectrometer is often initiated by the loss of a hydrogen atom or a methyl group from the nitrogen atom. Subsequent fragmentation can involve the cleavage of the methoxy groups or the aromatic ring itself. The analysis of these fragment ions provides a fingerprint for the molecule's structure. d-nb.info Tandem mass spectrometry (MS-MS) can be employed for more detailed structural analysis by isolating a specific parent ion and inducing further fragmentation to observe its daughter ions. d-nb.info
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu These predictions can be compared with experimental values to provide an additional layer of confidence in the structural assignment.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 168.10192 | 133.4 |
| [M+Na]+ | 190.08386 | 141.8 |
| [M-H]- | 166.08736 | 137.7 |
| [M+NH4]+ | 185.12846 | 154.3 |
| [M+K]+ | 206.05780 | 141.0 |
| [M+H-H2O]+ | 150.09190 | 127.6 |
| [M+HCOO]- | 212.09284 | 159.5 |
| [M+CH3COO]- | 226.10849 | 182.5 |
| [M+Na-2H]- | 188.06931 | 140.6 |
| [M]+ | 167.09409 | 136.3 |
| [M]- | 167.09519 | 136.3 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. tanta.edu.eg The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
In molecules like this compound, several types of electronic transitions are possible, including π → π* and n → π* transitions. uzh.ch The aromatic ring and the nitrogen atom's lone pair of electrons are the primary chromophores. The methoxy groups, being electron-donating, influence the energy levels of the molecular orbitals and can cause a shift in the absorption maxima (λmax) compared to unsubstituted aniline (B41778). These shifts can provide insights into the electronic effects of the substituents. semanticscholar.org
The UV-Vis spectrum of a substituted aniline derivative is typically characterized by absorption bands corresponding to these electronic transitions. tanta.edu.eg The intensity of these bands, represented by the molar absorptivity (ε), is governed by selection rules. tanta.edu.eg For instance, π → π* transitions are generally more intense than n → π* transitions. uzh.ch The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands.
The study of polymers derived from substituted anilines, such as poly(2,5-dimethoxyaniline), shows characteristic absorption bands in the UV-Vis spectrum that are indicative of the polymer's oxidation state and conformation. researchgate.netresearchgate.net For example, the appearance of a polaron band around 800 nm is a diagnostic feature for the conductive emeraldine (B8112657) salt form of polyaniline. researchgate.net
X-ray Crystallography of Derivatives and Related Structures for Solid-State Conformation
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be readily available in the searched literature, the analysis of its derivatives and structurally related compounds provides valuable information about its likely solid-state conformation.
For instance, the crystal structure of 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline, a derivative, reveals a monoclinic crystal system. nih.gov In this molecule, the dihedral angles between the central benzene ring and the two pyridine (B92270) rings are 80.8 (1)° and 83.5 (1)°. nih.gov This information suggests a non-planar conformation, which can be attributed to steric hindrance between the bulky substituents. The crystal packing is stabilized by intermolecular C—H···O interactions. nih.gov
Similarly, studies on other N-aryl-N-methylamine derivatives and related heterocyclic compounds synthesized from substituted anilines provide insights into molecular geometry, bond angles, and intermolecular interactions like hydrogen bonding. bohrium.comresearchgate.netrsc.org These studies often employ single-crystal X-ray diffraction to confirm the structures of the synthesized compounds. researchgate.net The planarity of the aromatic ring and the geometry around the nitrogen atom are key structural features that can be precisely determined. vulcanchem.com
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to optimize molecular structures and predict various properties, providing a deeper understanding of the structure-property relationships. bohrium.com
Table 2: Crystal Data for 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline nih.gov
| Parameter | Value |
| Chemical Formula | C20H21N3O2 |
| Molecular Weight | 335.40 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.630 (3) |
| b (Å) | 5.9562 (12) |
| c (Å) | 20.088 (4) |
| β (°) | 111.55 (3) |
| Volume (ų) | 1739.3 (6) |
| Z | 4 |
| Temperature (K) | 113 |
Reactivity Profiles and Mechanistic Investigations
Basicity and Nucleophilicity of the Methylamino Group
The basicity of an aniline (B41778) derivative is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is significantly influenced by the electronic effects of substituents on the aromatic ring and on the nitrogen atom itself.
The basicity of aniline derivatives is commonly expressed by the pKa of their conjugate acids. For the parent compound, 3,5-dimethoxyaniline (B133145), the pKa of its conjugate acid is reported to be 3.86 at 25°C chemicalbook.com. The addition of a methyl group to the nitrogen atom to form 3,5-dimethoxy-N-methylaniline is expected to increase the basicity. This is because the methyl group is an electron-donating group through an inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation reddit.com. In general, N-alkylation of anilines leads to an increase in basicity researchgate.net.
| Compound | pKa of Conjugate Acid | Expected Trend |
|---|---|---|
| Aniline | 4.6 | Reference |
| 3,5-Dimethoxyaniline | 3.86 chemicalbook.com | Decreased basicity due to inductive effect of meta-methoxy groups |
| N-Methylaniline | 4.85 | Increased basicity due to electron-donating methyl group |
| N,N-Dimethylaniline | 5.15 | Further increased basicity |
| This compound | Estimated > 3.86 | Increased basicity compared to 3,5-dimethoxyaniline |
The two methoxy (B1213986) groups at the meta positions (3 and 5) of the aniline ring primarily exert an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atoms. This effect decreases the electron density on the nitrogen atom, thereby reducing the basicity of 3,5-dimethoxyaniline compared to aniline itself echemi.com. The resonance effect (+M effect) of the methoxy groups, which would increase electron density on the ring and potentially on the nitrogen, is not operative from the meta position echemi.comlibretexts.org.
Electrochemical Reactivity and Oxidation Mechanisms of Aniline Derivatives
The electrochemical oxidation of aniline and its derivatives has been a subject of extensive research mdpi.comnih.gov. The process generally involves the removal of an electron from the nitrogen atom to form a radical cation. The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring and the nitrogen atom.
For N-alkyl substituted anilines, the initial one-electron oxidation leads to a relatively stable radical cation due to the stabilizing effect of the electron-donating alkyl group mdpi.com. The presence of electron-donating methoxy groups on the aromatic ring is also expected to lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline.
The oxidation mechanism of N-alkylanilines can proceed through several pathways, including deprotonation, coupling reactions, and nucleophilic attack acs.org. In acidic media, the initial oxidation of substituted anilines can be followed by a rapid chemical coupling reaction to form dimeric products datapdf.com. For this compound, the radical cation formed upon oxidation would be stabilized by both the N-methyl group and the methoxy groups. Subsequent reactions could involve coupling at the positions ortho or para to the amino group.
Reaction Pathways in Organic Transformations
The N-methylamino group and the two methoxy groups are all activating, ortho-para directing groups in electrophilic aromatic substitution reactions wikipedia.org. The high electron density at the positions ortho and para to these activating groups makes the aromatic ring of this compound highly nucleophilic and susceptible to attack by electrophiles.
Given the substitution pattern, the positions ortho to the N-methylamino group (positions 2 and 6) and the position para to it (position 4) are all activated. A notable example of an electrophilic aromatic substitution involving a similar substrate is the highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline, which produces para-alkylated products researchgate.netresearchgate.net. This suggests that electrophilic attack on this compound would likely occur at the 4-position due to the combined directing effects of the three activating groups and potentially less steric hindrance compared to the ortho positions. The reaction of 3,5-dimethoxyaniline with vicinal diones has been shown to proceed via a Friedel-Crafts type electrophilic attack on the electron-rich aryl ring rsc.org.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds wikipedia.orgnih.gov. In these reactions, an amine is coupled with an aryl halide or triflate. This compound can act as the amine nucleophile in such reactions.
The efficiency of the Buchwald-Hartwig amination can be influenced by the steric and electronic properties of the amine. The presence of the N-methyl group and the methoxy substituents in this compound could affect its reactivity in these coupling reactions. The development of sophisticated catalyst systems has enabled the coupling of a wide range of amines, including N-methylanilines organic-chemistry.org. The use of soluble organic bases in these reactions has also been a significant advancement nih.govmit.edu.
Mechanisms of N-Alkylation and N-Acylation Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This reactivity is central to N-alkylation and N-acylation reactions, which are fundamental transformations for modifying the amine functionality.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, typically through the reaction of the amine with an alkylating agent, such as an alkyl halide or dimethyl sulfate (B86663). The general mechanism is a nucleophilic substitution reaction where the nitrogen atom of the aniline derivative attacks the electrophilic carbon of the alkylating agent. Given that the starting compound is already N-methylated, further alkylation would lead to the formation of a tertiary amine (3,5-dimethoxy-N,N-dimethylaniline) and subsequently to a quaternary ammonium (B1175870) salt.
The reaction proceeds via a pathway where the amine acts as the nucleophile. The use of catalysts, such as bimetallic nanoparticles or metal complexes, can enhance the reaction's efficiency and selectivity, particularly when using less reactive alkylating agents like alcohols or dimethyl carbonate (DMC). nih.govrsc.org For instance, in catalyzed N-methylation reactions using DMC, a proposed mechanism involves the coordination of DMC to a metal center (e.g., Zr⁴⁺), which activates the molecule. This facilitates a nucleophilic attack by the amine, proceeding through a pathway that favors methylation over competing reactions like carbomethoxylation. nih.gov
N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Common acylating agents include acid chlorides, acid anhydrides, and esters. The mechanism typically involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion from an acid chloride). researchgate.net
The process can be catalyzed by bases, which deprotonate the amine to increase its nucleophilicity, or by nucleophilic catalysts. The resulting amide, N-acetyl-3,5-dimethoxy-N-methylaniline for example, exhibits different electronic properties compared to the parent amine. The acetyl group attenuates the activating influence of the nitrogen on the aromatic ring by delocalizing the nitrogen's lone pair onto the adjacent carbonyl group. msu.edu
| Reaction Type | Typical Reagent | General Mechanism | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Tertiary Amine / Quaternary Salt |
| N-Alkylation | Alcohol (R-OH) | Catalytic Borrowing Hydrogen / Dehydrative Amination | Tertiary Amine |
| N-Acylation | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | Amide |
| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Nucleophilic Acyl Substitution | Amide |
Aromatic Ring Reactivity: Directing Effects of Substituents in Chemical Transformations
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: two methoxy groups (-OCH₃) and one N-methylamino group (-NHCH₃). These effects determine both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). lumenlearning.com
Both the N-methylamino and methoxy groups are classified as powerful activating groups. msu.edu They increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu This activation occurs because the heteroatoms (nitrogen and oxygen) adjacent to the ring possess lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R). libretexts.org This electron donation stabilizes the carbocation intermediate (the sigma complex) formed during the substitution, lowering the activation energy of the reaction. libretexts.org
The directing effect of these substituents determines where the new substituent will bond to the ring. chemistrytalk.org
N-methylamino (-NHCH₃) group: This is a very strong ortho-, para-director. Its powerful electron-donating resonance effect significantly increases electron density at the positions ortho (C2, C6) and para (C4) to it.
Methoxy (-OCH₃) groups: These are also strong ortho-, para-directors. pressbooks.pub In this molecule, they are located at the C3 and C5 positions.
When multiple activating groups are present, the directing effect is controlled by the most powerful activating group, which in this case is the N-methylamino group. msu.edu The directing effects of all three substituents are cooperative, reinforcing the activation at the C2, C4, and C6 positions.
Ortho-positions (C2, C6): These positions are ortho to the strongly activating -NHCH₃ group and meta to one of the -OCH₃ groups. They are highly activated.
Para-position (C4): This position is para to the -NHCH₃ group and ortho to both -OCH₃ groups. This position is the most electronically enriched and often the preferred site for substitution, also due to potentially reduced steric hindrance compared to the ortho positions. youtube.com
Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity, yielding predominantly the 4-substituted product. Studies on the related compound 3,5-dimethoxyaniline have confirmed that reactions like Friedel-Crafts alkylation proceed with high selectivity to give the para-substituted product. researchgate.netresearchgate.net
| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NHCH₃ | 1 | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
| -OCH₃ | 3 | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
| -OCH₃ | 5 | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of organic molecules like 3,5-dimethoxy-N-methylaniline.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. nrel.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, combined with a basis set like 6-311+G(d,p) or def2-TZVP, to ensure a balance between accuracy and computational cost. nrel.govresearchgate.netpku.edu.cn This process optimizes the molecular structure to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Predicted Geometric Parameters for Aniline (B41778) Derivatives using DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | The distance between the aromatic carbon and the nitrogen atom. | ~1.38 Å researchgate.net |
| C-O Bond Length | The distance between an aromatic carbon and a methoxy (B1213986) oxygen atom. | ~1.36 Å |
| N-C (methyl) Bond Length | The distance between the nitrogen atom and the methyl carbon. | ~1.45 Å |
Note: The values are representative of calculations performed on similar aniline structures and provide an expected range for this compound.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgwuxiapptec.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer. malayajournal.orgresearchgate.net For this compound, the HOMO is expected to have significant electron density localized on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amino and methoxy groups. The LUMO is likely distributed over the aromatic ring system. malayajournal.orgd-nb.info This distribution confirms that intramolecular charge transfer can occur within the molecule. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity.
Table 2: Frontier Orbitals and Reactivity Indices
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. malayajournal.orgwuxiapptec.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. semanticscholar.org |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the reactive sites of a molecule. malayajournal.orgmdpi.com It illustrates the charge distribution on the molecular surface, indicating regions prone to electrophilic and nucleophilic attack. d-nb.info
In an MEP map, different colors represent varying electrostatic potentials:
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. mdpi.com
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. mdpi.com
Green/Yellow: Represents areas with neutral or near-zero potential. mdpi.com
For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the amine group. These sites are the primary centers for intermolecular interactions, such as hydrogen bonding. researchgate.net The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a more positive potential (blue or light blue), marking them as potential sites for nucleophilic interaction.
Information-Theoretic Approaches for Molecular Properties
Recent advancements in computational chemistry combine DFT with principles from information theory to quantify molecular properties. pku.edu.cnpku.edu.cn Descriptors such as Shannon entropy, Fisher information, and information gain, which are all functionals of electron density, can be used to create accurate predictive models for properties like molecular basicity (pKa). pku.edu.cnpku.edu.cn
Studies on a wide range of amines, including the related compound 3,5-dimethoxyaniline (B133145), have shown that these information-theoretic quantities correlate strongly with experimental pKa values. pku.edu.cnpku.edu.cn This approach is founded on the basic theorem of DFT, which states that the ground-state electron density contains all the necessary information to determine the system's properties. pku.edu.cn By combining descriptors like the molecular electrostatic potential with information-theoretic quantities, robust models can be developed to predict the chemical behavior of amines. pku.edu.cn
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural validation. Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax). d-nb.inforsc.org
Similarly, DFT calculations can predict vibrational spectra (FT-IR and FT-Raman). researchgate.netresearchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each vibrational mode. researchgate.netresearchgate.net Such studies have been successfully performed on analogous molecules like 3,4-dimethoxyaniline (B48930) and other aniline derivatives. researchgate.netdntb.gov.ua
In silico Analysis of Molecular Interactions (e.g., host-guest interactions)
In silico methods, such as molecular docking and molecular dynamics simulations, are used to study the noncovalent interactions between a molecule (the guest) and a larger receptor molecule (the host). researchgate.netmdpi.com A common area of study involves the encapsulation of small organic molecules by cyclodextrins (CDs). mdpi.com
Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of forming inclusion complexes with guest molecules that fit within their cavity. mdpi.comresearchgate.net The primary driving forces for the formation of these host-guest complexes include hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.com
For this compound, in silico analysis would predict its ability to form a stable complex with a host like β-cyclodextrin. Molecular docking simulations can determine the most favorable binding pose and estimate the binding affinity (docking score). researchgate.net These studies would likely show the hydrophobic aniline ring of this compound being encapsulated within the nonpolar cavity of the cyclodextrin, while the more polar N-methyl and methoxy groups may interact with the hydrophilic rim of the host. rsc.org Such computational analyses are crucial for designing systems in fields like drug delivery and chemical sensing. mdpi.com
Applications in Chemical Synthesis and Materials Science Research
As a Synthon in Complex Molecule Assembly
A synthon is a conceptual unit within a molecule that assists in forming a synthesis strategy. 3,5-dimethoxy-N-methylaniline, with its electron-rich aromatic ring and reactive amine functionality, serves as a powerful synthon for building intricate molecular architectures.
Nitrogen-containing heterocycles are core structures in a vast number of natural products and pharmaceutical agents. whiterose.ac.ukopenmedicinalchemistryjournal.com The synthesis of these rings often relies on the cyclization of functionalized acyclic precursors. This compound is an effective starting material for creating such precursors.
For instance, it can be readily converted into an α-haloacetamide derivative, such as N-(2-bromoacetyl)-3,5-dimethoxy-N-methylaniline. whiterose.ac.uk This intermediate is primed for intramolecular cyclization reactions. Research has demonstrated the utility of similar N-aryl-α-haloacetamides in copper-catalyzed syntheses of oxindoles. In one study, N-(2-bromoacetyl)-2,4-dimethoxy-N-methylaniline was successfully cyclized to form the corresponding oxindole (B195798) product. whiterose.ac.uk This suggests a direct synthetic pathway where this compound could be used to generate substituted oxindole heterocycles, which are important motifs in medicinal chemistry.
| Precursor | Reagent | Product Intermediate | Application |
| This compound | Bromoacetyl bromide | N-(2-bromoacetyl)-3,5-dimethoxy-N-methylaniline whiterose.ac.uk | Precursor for heterocycle synthesis (e.g., oxindoles) |
Triarylmethanes are a class of compounds with significant applications as dyes, pH indicators, and functional materials. rsc.org A primary method for their synthesis is the acid-catalyzed Friedel–Crafts-type reaction between an electron-rich arene and an aromatic aldehyde. iau.irresearchgate.net
Anilines, particularly those with electron-donating substituents, are excellent nucleophiles for this transformation. Studies on the synthesis of aniline-based triarylmethanes have shown that secondary anilines like N-methylaniline react efficiently with various aldehydes under acidic conditions to produce the desired products in high yields. rsc.orgrsc.org For example, the reaction of N-methylaniline with benzaldehyde (B42025) derivatives using a Brønsted acidic ionic liquid catalyst proceeds smoothly. rsc.org
The presence of two methoxy (B1213986) groups at the 3- and 5-positions of this compound makes its aromatic ring exceptionally electron-rich. This heightened nucleophilicity significantly activates the ortho and para positions relative to the amine group for electrophilic aromatic substitution. Consequently, it is an ideal building block for the synthesis of highly substituted, electron-rich triarylmethane derivatives.
Beyond its direct use in building specific scaffolds, this compound serves as a versatile intermediate that can be accessed and modified through various synthetic routes. For instance, it can be synthesized with high purity via the Ruthenium(II)-catalyzed N-methylation of 3,5-dimethoxyaniline (B133145), using methanol (B129727) as a sustainable C1 source. nih.gov This efficient preparation makes it a readily available platform for further functionalization.
Its role as a key intermediate is highlighted by its conversion into other useful building blocks. As mentioned previously, its reaction with bromoacetyl bromide yields N-(2-bromoacetyl)-3,5-dimethoxy-N-methylaniline, a precursor for heterocyclic synthesis. whiterose.ac.uk This demonstrates its utility not just as a final component, but as a crucial stepping stone in multi-step synthetic sequences, enabling the construction of a wide array of complex organic structures. The general class of mono-N-methyl aromatic amines is of significant interest in the pharmaceutical and agrochemical industries, underscoring the importance of intermediates like this compound. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield |
| N-Methylation nih.gov | 3,5-dimethoxyaniline, Methanol | (DPEPhos)RuCl2PPh3, K2CO3 | This compound | 97% |
| Acetamide Formation whiterose.ac.uk | This compound, Bromoacetyl bromide | Triethylamine, DCM | N-(2-bromoacetyl)-3,5-dimethoxy-N-methylaniline | 81% (for an analogous reaction) |
Ligand Design and Coordination Chemistry
The field of coordination chemistry explores the bonding of ligands—atoms or molecules that donate electrons—to a central metal atom. The resulting metal complexes have applications ranging from catalysis to materials science.
Nitrogen-containing organic molecules are among the most common ligands in coordination chemistry due to the electron-donating ability of the nitrogen atom. openmedicinalchemistryjournal.comresearchgate.net The structure of the ligand dictates the properties of the resulting metal complex. This compound provides a scaffold that can be elaborated into more complex ligands.
Research has shown that the related compound, 3,5-dimethoxyaniline, can be used to synthesize multidentate ligands. For example, it has been reacted with 2-bromomethylpyridine to create a tridentate N-donor ligand designed for building metal-organic crystals. researchgate.net By analogy, this compound could be incorporated into similar ligand frameworks. The presence of the N-methyl group, compared to the N-H in the parent aniline (B41778), would alter the steric environment around the nitrogen donor atom and modify its basicity, thereby influencing the coordination geometry and stability of the resulting transition metal complexes.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. berkeley.edunih.gov The design of the organic ligand is critical to controlling the structure and properties of the MOF. Similarly, the rational design of purely organic crystals relies on predictable intermolecular interactions like hydrogen bonding. researchgate.net
The 3,5-dimethoxyaniline unit has been specifically employed in the design of organic crystals. Its derivatives have been shown to form structures where intermolecular C—H···O hydrogen bonds link adjacent molecules into well-defined chains. researchgate.net This demonstrates the utility of the 3,5-dimethoxy substitution pattern in directing supramolecular assembly. While the N-methyl group in this compound removes the N-H donor for classical hydrogen bonding, the oxygen atoms of the methoxy groups remain effective hydrogen bond acceptors. This allows the molecule to participate in the controlled formation of supramolecular architectures, making it a potentially useful component in the field of crystal engineering and as a modifying group for ligands intended for MOF synthesis.
Advanced Materials Research
The unique electronic and structural characteristics of this compound, arising from the interplay between its electron-donating methoxy groups and the N-methylated amine, make it a molecule of interest for advanced materials research. Its potential has been explored theoretically and through the study of analogous compounds in polymer systems and supramolecular architectures.
Incorporation into Polymer Systems (e.g., polyanilines, conductive polymers)
While direct homopolymerization of this compound is not extensively documented, research on related substituted anilines provides significant insights into its potential for creating functional polymers. Polyanilines (PANIs) are a class of conductive polymers known for their wide range of applications, from anti-corrosion coatings to electronic devices. nih.gov The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer.
The presence of methoxy groups, as seen in poly(2,5-dimethoxyaniline) (PDMA), and N-alkyl groups, as in poly(N-methylaniline) (PNMA), has been shown to modify the resulting polymer's characteristics. For instance, the N-methyl group in PNMA enhances the polymer's solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline. mdpi.com However, this substitution can also affect the polymer's electrical properties. The steric hindrance from bulky substituent groups may lead to a decrease in the conductivity of the final copolymer. nlss.org.in
Studies on copolymers synthesized from various substituted anilines, such as 4-methoxy-2-methyl aniline, demonstrate that these materials can form nanocomposites with unique structural and electrical properties. nlss.org.in For example, a copolymer of 3,4-dimethyl pyrrole (B145914) and 4-methoxy-2-methyl aniline was found to have a conductivity of 5.2x10⁻⁵ S/cm. nlss.org.in The incorporation of monomers with methoxy and methyl groups is a strategic approach to developing processable conducting polymers with tailored functionalities. nih.govresearchgate.net The electrochemical polymerization of 2,5-dimethoxyaniline, for example, produces a polymer film with distinct electrochromic properties, capable of changing color in response to an electrical potential. scielo.brscielo.br These findings suggest that this compound could serve as a valuable monomer or co-monomer for synthesizing new conductive polymers with a unique balance of solubility, conductivity, and electro-optical activity.
Table 1: Properties of Polymers from Related Substituted Anilines
| Polymer/Copolymer | Monomers | Key Findings | Reference(s) |
|---|---|---|---|
| Poly(N-methylaniline) (PNMA) | N-methylaniline | Increased solubility in organic solvents compared to polyaniline. | mdpi.com |
| Poly(2,5-dimethoxyaniline) (PDMA) | 2,5-dimethoxyaniline | Exhibits electrochromic properties, with reversible color changes. | scielo.brscielo.br |
| Copolymer Nanocomposite | 3,4-dimethyl pyrrole and 4-methoxy-2-methyl aniline | Showed conductivity of 5.2x10⁻⁵ S/cm; steric effects from substituents noted. | nlss.org.in |
Role in Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. The specific functionalities of this compound make it a promising candidate for designing complex, self-assembling molecular systems.
Research has demonstrated that the core structure of this compound is conducive to forming larger, organized architectures. For instance, the related compound 3,5-dimethoxyaniline has been used as a foundational building block to create more complex ligands, such as 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline. scispace.comnih.gov This derivative, featuring pyridine (B92270) units, is designed specifically for the construction of metal-organic frameworks and other organic crystals, highlighting the utility of the 3,5-dimethoxy-aniline scaffold in supramolecular design. scispace.comnih.gov
Furthermore, studies on N-methylaniline (lacking the methoxy groups) confirm its participation in host-guest chemistry. A notable example involves the host compound (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT), which forms stable 2:1 host-guest complexes with N-methylaniline. researchgate.netresearchgate.net Competition experiments revealed that the host DMT has a distinct preference for N-methylated anilines over unsubstituted aniline. researchgate.netresearchgate.net This selectivity underscores how the N-methyl group can be a key feature for molecular recognition in supramolecular systems. In a different context, N-methylaniline has been used to form a 1:1 adduct with 5-nitrofuran-2-carboxylic acid, creating a novel supramolecular synthon. researchgate.net
The influence of the N-methyl group is also evident in the structure of coordination polymers. When aniline was replaced by N-methylaniline in a cobalt(II) thiocyanate (B1210189) polymer, the strong intermolecular hydrogen bonds present in the aniline version were eliminated. acs.org This structural change at the molecular level directly impacted the magnetic properties of the resulting one-dimensional assembly. acs.org These examples collectively suggest that this compound, which combines the features of both the 3,5-dimethoxy scaffold and the N-methyl group, could be effectively utilized in creating sophisticated supramolecular structures and in host-guest systems where molecular recognition is driven by a combination of steric and electronic factors.
Table 2: Examples of Related Compounds in Supramolecular Systems
| Compound/System | Role/Interaction | Key Findings | Reference(s) |
|---|---|---|---|
| 3,5-Dimethoxyaniline | Precursor/Building Block | Used to synthesize 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline for crystal engineering. | scispace.comnih.gov |
| N-methylaniline with DMT Host | Guest | Forms a stable 2:1 host-guest complex, showing selectivity over aniline. | researchgate.netresearchgate.net |
| N-methylaniline with 5-Nitrofuran-2-carboxylic Acid | Component | Forms a 1:1 adduct, creating a new supramolecular synthon. | researchgate.net |
Compound Index
Future Prospects and Emerging Research Avenues
Innovations in Environmentally Benign Synthetic Methodologies
The synthesis of N-alkyl anilines, including 3,5-dimethoxy-N-methylaniline, has traditionally relied on methods that can involve harsh conditions or environmentally harmful reagents. chemistryviews.org Modern research is increasingly focused on developing greener, more sustainable synthetic routes.
Key innovations include:
Catalysis with Earth-Abundant Metals : Iron-catalyzed processes are gaining traction as a cost-effective and environmentally benign alternative to those using precious metals. chemistryviews.org For instance, a method using an iron(II) salt catalyst enables the N-methylation of arenes under mild conditions (40 °C) and can be performed under air. chemistryviews.org
Use of Green C1 Sources : Methanol (B129727) is being explored as a sustainable C1 source for N-methylation reactions. A Ruthenium(II)-catalyzed process has been developed for the N-methylation of various anilines, including the successful synthesis of this compound from 3,5-dimethoxyaniline (B133145) with a 97% yield. nih.govacs.org
Heterogeneous Catalysis : The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C), facilitates easier product separation and catalyst recycling. One-pot reductive N-alkylation of aniline (B41778) derivatives using a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor represents a facile and environmentally friendly alternative. jocpr.com These methods avoid toxic reagents and can proceed smoothly at room temperature. jocpr.com
Table 1: Comparison of Benign Synthetic Methods for N-Alkylated Anilines To view the data, scroll left to right.
| Method | Catalyst | Alkylating/Aminating Agent | Solvent | Key Advantages | Representative Yields | Citations |
|---|---|---|---|---|---|---|
| Iron-Promoted C-H Amination | FeSO₄·7H₂O | [NsO-NH₂-CH₃]⁺ | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Uses benign iron catalyst; mild conditions (40 °C). | Moderate to good. | chemistryviews.org |
| Ru(II)-Catalyzed N-Methylation | (DPEPhos)RuCl₂PPh₃ | Methanol | Methanol | Uses methanol as a green C1 source; high yields. | 95-98% for various anilines. | nih.govacs.org |
| Reductive Amination | Pd/C | Aldehydes / Ammonium formate | Aqueous 2-propanol | Environmentally benign; room temperature; excellent yields. | Excellent. | jocpr.com |
Exploration of Novel Catalytic Transformations Mediated by the Compound
While often a target molecule, this compound and related N-alkylanilines can also serve as precursors or mediators in complex catalytic transformations to build valuable heterocyclic structures.
Emerging research directions include:
Dehydrogenative Tandem Reactions : N-alkyl anilines can participate in one-pot dehydrogenative reactions. For example, a Povarov/oxidation tandem reaction using an iron(III) chloride catalyst and a TEMPO-based oxidant allows for the synthesis of substituted quinolines from N-alkyl anilines and olefins. organic-chemistry.org The electron-rich nature of this compound makes it a suitable candidate for such transformations.
C-H Functionalization Sequences : The nitroso group can be used as a traceless directing group for the C-H functionalization of N-alkylanilines. acs.org This allows for the development of one-pot catalyst systems that avoid the direct handling of hazardous N-nitroso compounds while enabling the synthesis of complex molecules like indoles. acs.org
Annulation Reactions for Heterocycle Synthesis : Electron-rich anilines are valuable starting materials for synthesizing complex heterocyclic systems. N-Benzyl-3,5-dimethoxyaniline, a close analog of the title compound, is used in annulation reactions with quinones to produce carbazole (B46965) scaffolds, which are important in medicinal chemistry and materials science. caltech.edu
Table 2: Catalytic Transformations Involving N-Alkyl Aniline Derivatives To view the data, scroll left to right.
| Reaction Type | Substrate Example | Catalyst System | Product Class | Significance | Citations |
|---|---|---|---|---|---|
| Dehydrogenative Povarov/Oxidation | N-Alkyl Anilines | FeCl₃ / TEMPO oxoammonium salt | Quinolines | Atom-economic synthesis of bioactive heterocycles. | organic-chemistry.org |
| C-H Functionalization | N-Alkyl Anilines | ortho-Naphthoquinone (o-NQ) / Rh(III) | Indoles, Anilines | Uses a traceless directing group for complex synthesis. | acs.org |
| Annulation | N-Benzyl-3,5-dimethoxyaniline | Scandium(III) triflate | Carbazoles | Construction of valuable heterocyclic cores. | caltech.edu |
| C-H Carbonylation | N-Alkyl Anilines | Pd(OAc)₂ / Cu(OAc)₂ | Isatoic Anhydrides | Rapid elaboration of anilines into useful intermediates. | acs.org |
Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of molecules in solution is critical for optimizing reactions and designing new materials. Advanced characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for studying the dynamic processes inherent to molecules like this compound.
Dynamic NMR (DNMR) Spectroscopy : DNMR is a powerful tool for investigating molecular dynamics, such as conformational changes and chemical exchange processes. numberanalytics.com For this compound, DNMR could be used to measure the rotational energy barrier around the C-N bond and the C-O bonds of the methoxy (B1213986) groups. This information provides insight into the molecule's flexibility and conformational preferences, which can influence its reactivity and interaction with other molecules. numberanalytics.com
Studying Reaction Mechanisms : NMR can be used to monitor chemical reactions in real-time, providing detailed information about reaction kinetics, intermediates, and the influence of catalysts. numberanalytics.combruker.com This allows for a deeper understanding of reaction mechanisms, such as the catalytic cycles involved in the synthesis or transformation of this compound.
Probing Non-covalent Interactions : Techniques like 2D ROESY can establish the spatial structures of conformers and probe weak intra- and intermolecular interactions. vedomostincesmp.ru For this compound, this could reveal how the molecule interacts with solvents or other reagents, which is crucial for understanding its behavior in complex systems like sensing platforms or biological environments.
The number and shape of NMR spectral lines can be dependent on these dynamic processes, which can present challenges but also offer deep insights into molecular behavior when analyzed correctly. vedomostincesmp.ru
Integration with Machine Learning for Property Prediction and Reaction Optimization
The intersection of chemistry and artificial intelligence is creating powerful new tools for accelerating discovery. Machine learning (ML) models are being developed to predict molecular properties and optimize reaction conditions, areas where a compound like this compound could be both a subject of study and a data point for model training.
Reaction Optimization : ML algorithms, particularly Bayesian optimization and reinforcement learning, can efficiently search through a vast space of possible reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation. researchgate.netchemrxiv.orgresearchgate.net This approach has been successfully applied to optimize amide coupling reactions with anilines and palladium-catalyzed C-H arylations. researchgate.netchemrxiv.org Such models could rapidly identify the best conditions for synthesizing or functionalizing this compound, saving significant experimental time and resources. acs.org
Property Prediction : ML models can predict fundamental molecular properties like HOMO-LUMO energies, as well as more complex characteristics like toxicity or bioactivity, based on molecular structure. nih.govacs.org For aromatic amines, ML models have been developed to predict mutagenicity by using descriptors derived from the procarcinogen and its metabolically activated form. acs.org The properties of this compound could be predicted by these models, and data from its experimental characterization could be used to refine and improve future predictive tools. mdpi.com
Accelerated Discovery : By screening vast virtual libraries of compounds, ML models can identify promising candidates for specific applications. chemrxiv.org For instance, models trained on known antibacterial compounds could screen a virtual library of aniline derivatives to flag structures, potentially including those related to this compound, that are likely to be active, thereby guiding synthetic efforts. chemrxiv.org
Table 3: Applications of Machine Learning in Aniline Chemistry To view the data, scroll left to right.
| ML Application | ML Model/Approach | Subject of Study | Goal | Citations |
|---|---|---|---|---|
| Reaction Optimization | Reinforcement Learning (Bandit Optimization) | Aniline amide coupling | Discover generally applicable reaction conditions. | chemrxiv.org |
| Reaction Optimization | Multi-Task Bayesian Optimization (MTBO) | C-H activation reactions | Accelerate optimization using data from related reactions. | acs.org |
| Property Prediction | Support Vector Machine (SVM), Multilayer Perceptron (MLP) | Aromatic amines | Predict mutagenicity based on chemical structure. | acs.org |
| Property Prediction | Various ML Models | Lewis Acid-Base Adducts | Predict DFT-calculated charge transfer and optoelectronic properties. | acs.org |
Expanding Applications in Functional Organic Materials and Sensing Platforms
The electronic properties of this compound—specifically the electron-donating character of its two methoxy groups and the nitrogen atom—make it an attractive building block for functional organic materials.
Conducting Polymers : Aniline and its derivatives are the foundational monomers for polyaniline (PANI), a well-known conducting polymer. rsc.org Incorporating substituted anilines like this compound into polymer chains can tune the material's electronic properties, solubility, and processability. rsc.orgresearchgate.net The methoxy groups would enhance the electron-donating nature of the polymer backbone, potentially altering its conductivity and redox behavior, which could be useful in organic electronics.
Chemical Sensors : The amine group and the electron-rich aromatic ring are potential sites for interaction with various analytes, making aniline derivatives excellent candidates for chemical sensors. scielo.br Polymer films derived from aniline derivatives have been used in conductometric gas sensors for detecting ammonia, with performance characteristics like sensitivity and detection limit being highly dependent on the substituents on the aniline ring. researchgate.net The specific structure of this compound could offer unique selectivity for certain analytes through hydrogen bonding or π-π stacking interactions. scielo.brresearchgate.net
Biosensing Platforms : A significant challenge for polyaniline-based biosensors is maintaining electrochemical activity at neutral pH. uba.ar One strategy to overcome this is to copolymerize aniline with derivatives containing ionizable groups. The principles used in these systems could be extended to polymers incorporating this compound, potentially leading to new, stable biosensing platforms for detecting biomolecules like ascorbate (B8700270) or for use in environmental analysis. uba.ar
Table 4: Aniline Derivatives in Sensing Applications To view the data, scroll left to right.
| Sensing Material | Sensor Type | Target Analyte | Key Finding | Citations |
|---|---|---|---|---|
| Poly(aniline)/2-fluoroaniline copolymer | Conductometric Gas Sensor | Ammonia (NH₃) | Improved sensitivity and low detection limit (4 ppb) at room temperature. | researchgate.net |
| Poly(aniline) modified with N-(3-propane sulfonic acid)aniline | Electrochemical Sensor | Ascorbate | Excellent electrocatalytical properties for detection at low concentrations. | uba.ar |
| Calcium silicate (B1173343) hydrate (B1144303) nanosheets | Quartz Crystal Microbalance (QCM) | Aniline | Facile fabrication method for a sensor capable of detecting 0.1 ppm aniline. | scielo.br |
| Poly(aniline) derivatives | Chemiresistive Sensor | Moisture and Ammonia | High sensitivity demonstrated, showing promise for chemical sensor design. | rsc.org |
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-methylaniline, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,5-dimethoxyaniline with methyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like dimethylformamide (DMF) achieves N-methylation. Alternatively, reductive amination using formaldehyde and a reducing agent (e.g., NaBH₄) can yield the product. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitoring reaction progress via TLC and confirming purity with HPLC (>98%) is critical .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity Technique |
|---|---|---|---|
| Nucleophilic Substitution | 3,5-dimethoxyaniline, MeCl, DMF | 70–85 | Column Chromatography |
| Reductive Amination | Formaldehyde, NaBH₄, MeOH | 60–75 | Recrystallization |
Q. Which spectroscopic methods are effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Methoxy groups appear as singlets at ~3.7 ppm (¹H) and ~55 ppm (¹³C). Aromatic protons resonate between 6.2–6.8 ppm (¹H) .
- IR Spectroscopy : Stretching vibrations for N–CH₃ (~2800 cm⁻¹) and aromatic C–O (~1250 cm⁻¹).
- Elemental Analysis : Confirms molecular formula (e.g., C₁₀H₁₅NO₂) with deviations <0.3% .
Advanced Research Questions
Q. How do solvent choices and catalysts impact the yield and regioselectivity in synthesizing this compound?
Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity of the amine, improving methylation efficiency. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) accelerate acylation or alkylation steps. For example, DMF increases reaction rates by stabilizing transition states, while Lewis acids (e.g., ZnCl₂) can direct methylation to the amine group over competing side reactions .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Studies using the 6-311G++(d,p) basis set reveal electron-donating effects of methoxy groups, which lower the compound’s oxidation potential and enhance its nucleophilicity .
Table 2: DFT-Calculated Properties
| Property | Value (B3LYP/6-311G++(d,p)) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Predicts stability in reactions |
| NBO Charge (N-methyl) | -0.32 e | Indicates nucleophilic sites |
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from variations in solvent purity, reaction time, or workup procedures. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). For instance, increasing reaction time from 12 to 24 hours in DMF improves yields from 70% to 85% .
Q. What are the applications of this compound in multicomponent reactions or heterocycle synthesis?
The compound serves as a precursor in Ugi reactions to form peptidomimetics or in palladium-catalyzed couplings to generate triazole derivatives. For example, reacting it with 1H-benzo[d][1,2,3]triazole-1-carbonyl chloride produces carboxamide derivatives with potential bioactivity .
Example Reaction Pathway :
this compound + Triazole-carbonyl chloride → N-(3,5-dimethoxyphenyl)-N-methyltriazole-carboxamide
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
